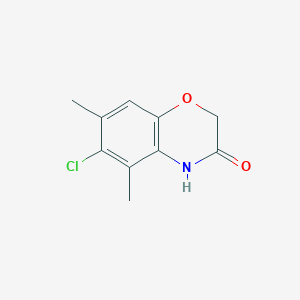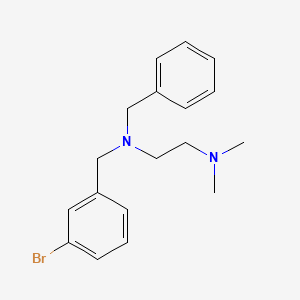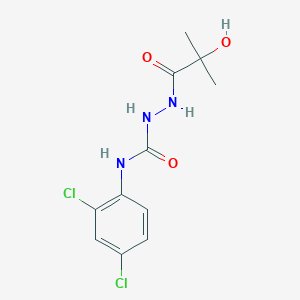![molecular formula C19H19N3 B5815268 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline, also known as DMTQ, is a chemical compound that has been of interest to researchers due to its potential pharmacological properties. DMTQ is a derivative of isoquinoline and has been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is not fully understood. However, it has been suggested that this compound may act as a GABA-A receptor agonist, which could explain its anticonvulsant effects. It has also been shown to modulate the activity of dopamine receptors, which could explain its potential therapeutic effects for Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models, suggesting its potential as an anticonvulsant agent. It has also been found to reduce inflammation and pain in animal models, indicating its potential as an analgesic and anti-inflammatory agent. Additionally, this compound has been shown to increase dopamine release in the brain, which could explain its potential therapeutic effects for Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline in lab experiments is its well-established synthesis method, which allows for easy reproducibility. Additionally, this compound has been extensively studied in animal models, and its pharmacological properties have been well-characterized. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several potential future directions for research on 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline. One area of interest is its potential as a therapeutic agent for the treatment of Parkinson's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Additionally, research could focus on developing new derivatives of this compound with improved pharmacological properties and reduced toxicity. Finally, studies could investigate the potential use of this compound in other neurological disorders, such as epilepsy and neuropathic pain.
Conclusion:
In conclusion, this compound is a chemical compound that has been of interest to researchers due to its potential pharmacological properties. Its synthesis method has been well-established, and its pharmacological properties have been extensively studied in animal models. This compound has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Its potential as a therapeutic agent for the treatment of Parkinson's disease is an area of interest for future research. While this compound has some limitations, its well-characterized pharmacological properties make it a promising compound for further study.
Synthesis Methods
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline can be synthesized through the reaction of 3-phenyl-1-propanol with 2,4-pentanedione in the presence of ammonium acetate. The resulting product is then treated with hydrazine hydrate to yield this compound. The synthesis of this compound has been well-established and can be easily reproduced in a laboratory setting.
Scientific Research Applications
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease. This compound has been studied extensively in animal models and has shown promising results in preclinical studies.
properties
IUPAC Name |
5,5-dimethyl-3-(4-methylphenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-13-8-10-14(11-9-13)17-20-21-18-16-7-5-4-6-15(16)12-19(2,3)22(17)18/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFESZQRDPUZMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(CC4=CC=CC=C43)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)


![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)



![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5815263.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)
![N,N'-[1,4-phenylenebis(methylene)]diacetamide](/img/structure/B5815279.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)